4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
Description
Properties
IUPAC Name |
2-[5-ethyl-1-(4-methoxyphenyl)triazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-3-15-16(18-22-21-17(26-18)12-8-10-19-11-9-12)20-23-24(15)13-4-6-14(25-2)7-5-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVVVJARJSRZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OC)C3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multi-step organic reactions, starting with the construction of the triazole and oxadiazole rings. A common route involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole moiety, followed by the cyclization to form the oxadiazole ring.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yield and purity, potentially utilizing automated synthesis equipment and stringent reaction conditions. Industrial methods also emphasize the use of safer solvents and reagents, along with steps to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: The compound 4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: : May occur at the ethyl group or the methoxyphenyl moiety under appropriate conditions.
Reduction: : Can target the triazole or oxadiazole rings to alter their functionality.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring and other parts of the molecule.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: : Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Typically involves the use of halogenating agents or nucleophiles in the presence of catalysts or under microwave conditions to enhance reaction rates.
Major Products Formed: Depending on the reaction conditions, the major products formed can include modified versions of the original compound with altered functional groups or newly introduced substituents, providing a way to tailor its properties for specific applications.
Scientific Research Applications
4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine finds use in various fields:
Chemistry: : As a building block for more complex organic molecules and in the study of heterocyclic chemistry.
Biology: : Investigated for its potential as a bioactive compound, possibly interacting with biological macromolecules.
Medicine: : Explored for pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: : Utilized in materials science for the development of advanced polymers or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism by which 4-{5-[5-Ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. The exact pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
Imidazo[1,2-a]Pyridine Derivatives
Compounds such as 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15d) (Yield: 78%) and 3-(1-(Pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15e) (Yield: 83%) share the triazole substituent but differ in their core structure (imidazo[1,2-a]pyridine vs. oxadiazole-pyridine). These analogs exhibit high yields (78–92%) and demonstrate the importance of chloroaryl groups in enhancing bioactivity .
Oxadiazole-Pyridine Derivatives
- 3-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Pyridine (3l) (Molecular Formula: C₁₈H₁₈N₂O₅): This compound lacks the triazole moiety but retains the oxadiazole-pyridine backbone.
- 4-{5-[(4-Chloro-3-Methylphenoxy)Methyl]-1,3,4-Oxadiazol-2-yl}Pyridine: This derivative, reported for analgesic and anti-inflammatory activity, underscores the impact of substituting the oxadiazole ring with chlorophenoxy groups instead of triazole-ethyl-methoxyphenyl .
Substituent Effects on Bioactivity and Physicochemical Properties
Triazole Substituents
The presence of 1,2,3-triazol-4-yl groups in the target compound differentiates it from analogs like 4-[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]-1H-Benzotriazole-3-Carboxylic Acid, which features a benzotriazole-carboxylic acid group. Triazole rings are known to improve metabolic stability and hydrogen-bonding interactions in drug-receptor complexes .
Methoxy and Ethyl Groups
The 4-methoxyphenyl and ethyl groups on the triazole ring contribute to lipophilicity and π-π stacking interactions. Comparatively, analogs such as 5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine emphasize the role of methoxy groups in modulating electronic properties .
NMR and HRMS Data
- The target compound’s triazole-ethyl-methoxyphenyl substituents would likely produce distinct ^1H NMR signals (e.g., δ 1.2–1.5 ppm for ethyl CH₃ and δ 3.8–4.0 ppm for OCH₃) compared to 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine , which shows aromatic protons at δ 7.3–8.0 ppm .
- High-resolution mass spectrometry (HRMS) data for similar compounds (e.g., m/z 417.2 for 5-Amino-1-{2-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Propanoyl}-3-Phenyl-1H-Pyrazole-4-Carbonitrile) provide benchmarks for molecular weight validation .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a novel heterocyclic structure that incorporates both triazole and oxadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the triazole ring followed by the introduction of the oxadiazole group. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole rings. For instance:
- Cytotoxicity Studies : Compounds similar to this compound were tested against various cancer cell lines such as A549 (lung cancer) and C6 (glioma). These studies revealed IC50 values indicating significant cytotoxic effects. For example, derivatives with similar structures exhibited IC50 values ranging from 1.59 to 7.48 μM against A549 cells .
The anticancer activity is primarily attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression:
- Enzyme Inhibition : The oxadiazole derivatives have been shown to inhibit enzymes such as topoisomerase and histone deacetylase (HDAC), which play crucial roles in DNA replication and transcription regulation . This inhibition leads to apoptosis in cancer cells.
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties :
- Antibacterial and Antifungal Effects : Studies on related compounds have demonstrated effectiveness against various bacterial strains (e.g., Escherichia coli, Bacillus subtilis) and fungi. The presence of the triazole ring is particularly noted for enhancing antimicrobial activity due to its ability to disrupt microbial cell membranes .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of similar compounds:
-
Study on A549 Cells : A study examining derivatives with oxadiazole rings found that certain compounds led to increased apoptosis rates in A549 cells, with flow cytometry revealing a significant percentage of caspase-3 positive cells after treatment .
Compound % Caspase-3 Positive Cells Control 0.8 Compound 4f 3.4 Compound 4h 2.7 - Antimicrobial Testing : Another study evaluated various derivatives against fungal pathogens and reported EC50 values indicating strong antifungal activity compared to standard antifungal agents .
Q & A
Q. What are the optimal synthetic routes for preparing 4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine, and what critical reaction parameters must be controlled?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by oxadiazole ring closure. Key parameters include:
- Temperature control : Maintain 50–60°C during cycloaddition to ensure regioselectivity .
- Catalyst system : Use CuSO₄·5H₂O with sodium ascorbate for efficient triazole formation .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- X-ray diffraction (XRD) : Resolves crystal packing and confirms substituent orientation in the triazole-oxadiazole core .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole protons at δ 7.5–8.0 ppm) .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability by monitoring mass loss during pyridine ligand dissociation (typically above 200°C) .
Advanced Research Questions
Q. How can researchers analyze contradictory thermal decomposition data observed in different studies of triazole-oxadiazole hybrids?
Conflicting thermal stability reports often arise from particle size effects and structural transformations (e.g., gate-opening transitions). To resolve discrepancies:
- Apply Vyazovkin’s isoconversional method to calculate activation energy (Eₐ) as a function of conversion, identifying multi-step degradation processes .
- Correlate TGA with Differential Scanning Calorimetry (DSC) to distinguish between ligand loss (endothermic) and spin crossover events (exothermic) .
Q. What experimental approaches are recommended for investigating spin crossover (SCO) phenomena in iron-containing analogs of this compound?
- SQUID magnetometry : Measure magnetic susceptibility changes (e.g., high-spin Fe²⁺ to low-spin transitions) under variable temperatures .
- Mössbauer spectroscopy : Detect quadrupole splitting shifts to confirm spin-state changes .
- Pressure-dependent studies : Use diamond anvil cells to assess SCO reversibility under mechanical stress, relevant for sensor applications .
Q. What strategies exist for tuning the molecular detection capabilities of this compound in sensor applications?
- Particle size engineering : Reduce particle size to <100 nm to enhance surface area and gate-opening responsiveness to guest molecules .
- Functional group modification : Introduce electron-withdrawing groups (e.g., nitro) to the pyridine ring to alter host-guest binding kinetics .
Q. How should researchers design experiments to evaluate the antimicrobial potential of this heterocyclic compound?
- Agar diffusion assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing inhibition zones to standard antibiotics .
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (1–256 µg/mL) to quantify potency, with positive controls like ciprofloxacin .
Methodological Guidance
Q. What computational modeling techniques are appropriate for predicting the compound’s supramolecular interactions?
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
- Molecular docking : Simulate binding with biological targets (e.g., bacterial enzymes) using AutoDock Vina, focusing on triazole-oxadiazole hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
